molecular formula C24H25FN2O3 B2521059 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one CAS No. 898465-34-4

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2521059
CAS No.: 898465-34-4
M. Wt: 408.473
InChI Key: XCDPPRHVQGDCDI-UHFFFAOYSA-N
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Description

The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one features a pyran-4-one core substituted with a benzylpiperazine moiety and a 3-fluorophenylmethoxy group. The benzylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity, while the fluorinated aromatic moiety enhances metabolic stability and lipophilicity . This structural framework is shared with several analogs, which differ in substituent patterns, influencing their physicochemical and biological properties.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-21-8-4-7-20(13-21)17-30-24-18-29-22(14-23(24)28)16-27-11-9-26(10-12-27)15-19-5-2-1-3-6-19/h1-8,13-14,18H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDPPRHVQGDCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a fluorophenyl compound under acidic conditions . The reaction is followed by cyclization to form the pyranone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyran-4-one Core

a) Modifications at the 5-Position (Aromatic Methoxy Group)
  • Target Compound : The 5-position is substituted with a 3-fluorophenylmethoxy group. Fluorine at the meta position introduces moderate electron-withdrawing effects and enhances steric interactions compared to para or ortho positions .
  • Analog 1 (CAS 898456-81-0): The 5-position bears a 4-nitrobenzyloxy group.
  • Analog 2 (CAS 898455-36-2) : The 5-position is substituted with a 2-(azepan-1-yl)-2-oxoethoxy group. This introduces a ketone and a seven-membered azepane ring, increasing molecular weight (439.5 g/mol) and polarity compared to the target compound .
  • BI81840 (CAS 898464-79-4) : Features a 2-oxo-2-(piperidin-1-yl)ethoxy group at the 5-position. The piperidine substituent may enhance solubility due to its basic nitrogen, contrasting with the neutral fluorophenyl group in the target compound .
b) Modifications at the 2-Position (Piperazine Substituent)
  • Target Compound: The 2-position includes a 4-benzylpiperazinylmethyl group. Benzylpiperazine derivatives are known for interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
  • Analog 3 (CAS 428.888): Substituted with a 4-(2-fluorophenyl)piperazinylmethyl group.
  • Opevesostat (INN) : Features a dihydroisoindolylmethyl group instead of benzylpiperazine. This substitution shifts the compound’s activity to CYP11A1 inhibition, highlighting the critical role of the piperazine moiety in target specificity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C24H24FN3O3 (estimated) ~421.47 3-Fluorophenylmethoxy, 4-benzylpiperazine
Analog 1 (CAS 898456-81-0) C24H25N3O5 435.5 4-Nitrobenzyloxy
Analog 2 (CAS 898455-36-2) C25H33N3O4 439.5 2-(Azepan-1-yl)-2-oxoethoxy
BI81840 C24H31N3O4 425.52 2-Oxo-2-(piperidin-1-yl)ethoxy
  • Lipophilicity : The nitro group in Analog 1 increases logP compared to the target compound, while the azepane group in Analog 2 may reduce it due to polar ketone and amine functionalities .
  • Solubility : BI81840’s piperidine group enhances water solubility via protonation, whereas the target compound’s fluorophenyl group contributes to lower aqueous solubility .

Biological Activity

The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one is a synthetic derivative belonging to the class of pyran compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN2O3C_{20}H_{24}FN_2O_3, with a molecular weight of approximately 364.42 g/mol. The structure features a pyran ring substituted with a benzylpiperazine moiety and a fluorophenylmethoxy group, which contributes to its biological properties.

Antitumor Activity

Recent studies have suggested that derivatives of pyran compounds exhibit significant antitumor activity. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HCT-116) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Table 1: Antitumor Activity of Pyran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4gHCT-11675.1CDK2 inhibition
4jHCT-11685.88CDK2 inhibition

Antibacterial Activity

Pyran derivatives have also been evaluated for their antibacterial properties. Certain studies indicate that compounds similar to This compound exhibit potent activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics.

Table 2: Antibacterial Activity

CompoundBacteriaInhibition Zone (mm)
4gStaphylococcus aureus15
4jBacillus cereus12

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH scavenging activity. Compounds in this class have shown promising results, indicating their ability to neutralize free radicals and reduce oxidative stress.

Table 3: Antioxidant Activity

CompoundDPPH Scavenging (%)EC50 (mM)
4g90.500.329
4j88.000.1941

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cell proliferation and survival.
  • Antioxidant Mechanisms : By scavenging free radicals, it reduces oxidative damage in cells.
  • Modulation of Signaling Pathways : It may interfere with various signaling pathways that regulate cell growth and apoptosis.

Case Studies

In a preclinical study involving HCT-116 cells, compounds structurally related to This compound demonstrated significant cytotoxicity with the lowest IC50 values indicating effective inhibition of tumor growth through CDK2 pathway modulation .

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